molecular formula C₂₃H₃₆N₆O₅S B1662859 阿加曲班 CAS No. 141396-28-3

阿加曲班

货号 B1662859
CAS 编号: 141396-28-3
分子量: 526.7 g/mol
InChI 键: KXNPVXPOPUZYGB-IOVMHBDKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Argatroban is an anticoagulant that is a small molecule direct thrombin inhibitor . In 2000, argatroban was licensed by the Food and Drug Administration (FDA) for prophylaxis or treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT) . It is given intravenously and drug plasma concentrations reach steady state in 1–3 hours .


Molecular Structure Analysis

Argatroban has a molecular formula of C23H36N6O5S and an average mass of 526.649 Da . It has 3 of 4 defined stereocentres . More detailed structural analysis can be performed using tools like JSmol for interactive image rendering .


Chemical Reactions Analysis

Argatroban’s chemical reactions, particularly its interactions with other substances in the body, are complex and involve various biological pathways . It is known to be highly selective for thrombin and at therapeutic concentrations, Argatroban has little or no effect on related serine proteases .


Physical And Chemical Properties Analysis

Argatroban’s physical and chemical properties include its molecular structure and weight, as mentioned above . More specific properties such as solubility, melting point, and boiling point may be found in specialized chemical databases .

科研应用

肝素诱导性血小板减少症中的抗凝剂使用

阿加曲班是一种选择性直接凝血酶抑制剂,主要用作肝素诱导性血小板减少症(HIT)患者的抗凝剂治疗和预防血栓形成 (Dhillon, 2009)。它已显示出在减少血栓发生率、血栓死亡率以及死亡、截肢或血栓组合而不增加出血方面的疗效 (Rice & Hursting, 2008)

在经皮冠状动脉介入中的应用

阿加曲班在接受经皮冠状动脉介入(PCI)的患者中作为抗凝剂非常有效,特别是对于患有或有HIT风险的患者。其在PCI中的应用已导致令人满意的结果,并且具有低发生主要出血的情况 (Moledina, Chakir, & Gandhi, 2001)

缺血性中风中的应用

阿加曲班已在缺血性中风管理中进行了探索。与组织型纤溶酶原激活剂(tPA)结合,阿加曲班在增强因颅内近端闭塞引起的缺血性中风患者的再通和改善临床结果方面显示出潜力 (Barreto et al., 2012)

视网膜缺血中的神经保护作用

研究表明,阿加曲班可以减少短暂脑缺血后的神经损伤。在短暂性视网膜缺血后,它还减轻了白细胞和血小板与内皮细胞的相互作用,表明具有神经保护作用 (Miyahara et al., 2003)

在体外循环中的应用

阿加曲班已被用作体外循环中的替代抗凝剂,包括左心旁路、经皮体外肺支持和体外膜氧合。它已显示出在预防血栓形成方面具有补充作用,而不会加重出血倾向 (Kawada et al., 2000)

在血液透析中的潜力

阿加曲班在血液透析中的应用,特别是在晚期肾病(ESRD)患者中已经得到探讨。发现它在血液透析期间提供了安全和充分的抗凝,有助于成功的治疗结果 (Murray et al., 2004)

老年患者的抗凝作用

研究表明,阿加曲班可以有效且安全地用于老年患者的HIT预防或治疗。它在广泛年龄范围内显示出有益的结果,且由于年龄而无需进行显著的剂量调整 (Bartholomew, Pietrangeli, & Hursting, 2007)

其他临床应用

阿加曲班已在各种其他临床情况中进行评估,包括急性心肌梗死、不稳定性心绞痛、脑血栓或缺血性中风以及外周阻塞性动脉疾病。在HIT管理之外,它在这些情况下的作用仍在研究其疗效和安全性 (Chen, 2001)

Safety And Hazards

Argatroban is generally safe for use as an anticoagulant, but like all medications, it has potential side effects and risks . These include the risk of bleeding, which is managed by careful dosage control and monitoring .

未来方向

Argatroban is currently being studied for its potential benefits in various clinical scenarios. For example, it is being evaluated as a potential alternative to heparin in patients requiring extracorporeal membrane oxygenation (ECMO) . Another study is exploring the benefits of combining argatroban with established thrombolytic and antiplatelet therapies .

性质

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15?,17+,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEZTKLTLCMZIA-CZSXTPSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Argatroban monohydrate

Color/Form

Crystals from ethanol

CAS RN

141396-28-3, 74863-84-6
Record name Argatroban [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141396283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Piperidinecarboxylic acid, 1-[(S)-5-[(aminoiminomethyl)amino]-1-oxo-2-{[(1,2,3,4-tetrahydro-3- methyl-8-quinolinyl) sulfonyl] amino} pentyl]-4-methyl-, (2R,4R)-monohydrate; (2R,4R)-4-Methyl-1-{N2-[(1,2,3,4-tetrahydro-3- methyl-8-quinolyl) sulfonyl]-l-arginyl} pipecolic acid, monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGATROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY90U61Z3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Argatroban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

188-191 °C
Record name Argatroban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Argatroban
Reactant of Route 2
Argatroban
Reactant of Route 3
Argatroban
Reactant of Route 4
Argatroban
Reactant of Route 5
Argatroban
Reactant of Route 6
Argatroban

Citations

For This Compound
21,700
Citations
K McKeage, GL Plosker - Drugs, 2001 - Springer
… [6] The use of argatroban does not lead to the formation of antiplatelet antibodies or the generation of other antibodies that bind argatroban[7] and it has no structural similarity to heparin.…
Number of citations: 99 link.springer.com
S Kathiresan, J Shiomura, IK Jang - Journal of thrombosis and …, 2002 - Springer
… the argatroban and UFH … argatroban group (0.4% in the argatroban group versus 1.2% in the UFH) and target aPTT (55 to 85 seconds) was more frequently achieved in the argatroban …
Number of citations: 64 link.springer.com
RW Yeh, IK Jang - American Heart Journal, 2006 - Elsevier
… Argatroban is a synthetic small molecule that selectively inhibits thrombin at its active site. In preclinical studies, argatroban has … Additional studies are warranted to confirm argatroban's …
Number of citations: 95 www.sciencedirect.com
…, JG Kelton, Argatroban-915 Investigators - Archives of internal …, 2003 - jamanetwork.com
… We describe our experience with argatroban, a direct thrombin … argatroban therapy was significantly better than historical control therapy in HIT (P= .02) and HITTS (P= .008). Argatroban …
Number of citations: 537 jamanetwork.com
M Beiderlinden, T Treschan, K Görlinger… - Artificial …, 2007 - Wiley Online Library
The objective of this study was to assess the required dose and anticoagulatory effect of argatroban (Mitsubishi, Pharma Deutschland GmbH, Düsseldorf, Germany), a direct thrombin …
Number of citations: 118 onlinelibrary.wiley.com
BE Lewis, DE Wallis, SD Berkowitz, WH Matthai… - Circulation, 2001 - Am Heart Assoc
… the efficacy and safety of argatroban, a direct thrombin … · kg −1 · min −1 IV argatroban, adjusted to maintain the activated … , was reduced significantly in argatroban-treated patients versus …
Number of citations: 840 www.ahajournals.org
SK Swan, MJ Hursting - Pharmacotherapy: The Journal of …, 2000 - Wiley Online Library
… Blood samples were obtained to assess plasma argatroban … response and plasma argatroban concentrations were well … , and half‐life of argatroban were increased approximately 2‐to 3…
MP LaMonte, ML Nash, DZ Wang, AR Woolfenden… - Stroke, 2004 - Am Heart Assoc
Background and Purpose— Direct thrombin inhibitors, including argatroban, represent an anticoagulant class distinct from heparins. We investigated the safety of 2 levels of argatroban …
Number of citations: 138 www.ahajournals.org
WP Jeske, J Fareed, DA Hoppensteadt… - Expert Review of …, 2010 - Taylor & Francis
Argatroban is a synthetic, small-molecule direct thrombin inhibitor that is approved in the USA, the EU and Japan for prophylaxis or treatment of thrombosis in patients with heparin-…
Number of citations: 47 www.tandfonline.com
SK Swan, JV St Peter, LJ Lambrecht… - … : The Journal of …, 2000 - Wiley Online Library
… argatroban than for heparin. When administered by infusion with or without a bolus in the second study, argatroban… five or more subjects per dosing group receiving argatroban (5–9) but …

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。